6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole
Übersicht
Beschreibung
“6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole” is a chemical compound . It’s a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms .
Synthesis Analysis
The synthesis of benzotriazole, a related compound, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-Triazole is made up of three nitrogens and two carbons . All five atoms are sp2-hybridized .Chemical Reactions Analysis
Benzotriazole, a related compound, can act either as an acid or base . It can also bind to other species, utilizing the lone pair electrons . Applying this property, benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Compounds structurally related to 6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole, such as benzodiazepine derivatives, have demonstrated potential anti-inflammatory properties. These compounds significantly inhibited leukocyte recruitment in a mouse model of local inflammation, notably reducing pro-inflammatory cytokine production like interleukin-6 and prostaglandin E(2) (Fruscella et al., 2001).
Pharmacological Activity
Some triazolo-benzodiazepine derivatives, sharing a similar structural framework with 6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole, have been synthesized and evaluated for their pharmacological activities. These include potential anticonvulsant and antidepressant activities, with particular compounds showing promise in animal models (Song et al., 2017).
Selective Antagonists
Certain 1,2,4-triazole derivatives, which are structurally akin to 6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole, have demonstrated selective antagonism of strychnine-induced convulsions in mice. This indicates a potential application as antispastic agents, hinting at interactions with glycine receptors or the GABAA receptor (Kane et al., 1994).
Eosinophilia Inhibitors
In the pursuit of eosinophilia inhibitors, a series of inhibitors including 1,2,4-triazole and triazolo[1,5-a]-1,3,5-triazine derivatives were synthesized. These compounds, sharing structural similarities with 6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole, showed inhibitory activity on airway eosinophilia models, suggesting potential applications in treating conditions like asthma or other eosinophil-related disorders (Akahoshi et al., 1998).
Zukünftige Richtungen
1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
Eigenschaften
IUPAC Name |
6-bromo-1,5-dimethylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7-8(4-6(5)9)12(2)11-10-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZRMCJPYHDQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(N=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.